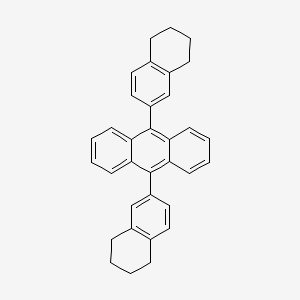

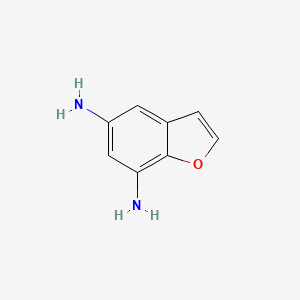

![molecular formula C15H19N3O2 B12515972 3-isopropyl-6-[(1-phenylethyl)amino]-1H-pyrimidine-2,4-dione](/img/structure/B12515972.png)

3-isopropyl-6-[(1-phenylethyl)amino]-1H-pyrimidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mavacamten, sold under the brand name Camzyos, is a medication used to treat obstructive hypertrophic cardiomyopathy. It is a small-molecule allosteric and cardiac myosin inhibitor. Mavacamten was developed by MyoKardia, a subsidiary of Bristol Myers Squibb. It was approved for medical use in the United States in April 2022 .

Preparation Methods

The synthetic process for Mavacamten involves several steps. The compound is synthesized through a series of chemical reactions starting from 6-chloro-3-isopropyl pyrimidine-2,4-dione. The process includes the formation of various crystalline and amorphous forms of Mavacamten. The preparation methods also involve the use of solid dispersions and pharmaceutical compositions containing Mavacamten .

Chemical Reactions Analysis

Mavacamten undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents and conditions used in these reactions include various oxidizing and reducing agents, as well as specific solvents and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mavacamten has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Mavacamten is used as a model compound to study the inhibition of cardiac myosin.

Biology: It is used to investigate the molecular mechanisms of hypertrophic cardiomyopathy.

Medicine: Mavacamten is primarily used to treat obstructive hypertrophic cardiomyopathy by reducing cardiac muscle contractility.

Industry: The compound is used in the development of new therapeutic agents targeting cardiac myosin

Mechanism of Action

Mavacamten exerts its effects by selectively and reversibly inhibiting the enzymatic activity of myosin, the fundamental motor of the sarcomere. This inhibition reduces the number of myosin-actin cross-bridges that form, thereby decreasing cardiac muscle contractility. The molecular targets and pathways involved include the sarcomere and its associated proteins .

Comparison with Similar Compounds

Mavacamten is unique in its ability to selectively inhibit cardiac myosin. Similar compounds include:

Aficamten: Another cardiac myosin inhibitor with a similar mechanism of action.

Nifedipine: A calcium channel blocker used to treat hypertrophic cardiomyopathy, but with a different mechanism of action.

Mavacamten stands out due to its specificity for cardiac myosin and its ability to reduce the need for invasive treatments in patients with hypertrophic cardiomyopathy .

Properties

Molecular Formula |

C15H19N3O2 |

|---|---|

Molecular Weight |

273.33 g/mol |

IUPAC Name |

6-(1-phenylethylamino)-3-propan-2-yl-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C15H19N3O2/c1-10(2)18-14(19)9-13(17-15(18)20)16-11(3)12-7-5-4-6-8-12/h4-11,16H,1-3H3,(H,17,20) |

InChI Key |

RLCLASQCAPXVLM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=O)C=C(NC1=O)NC(C)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

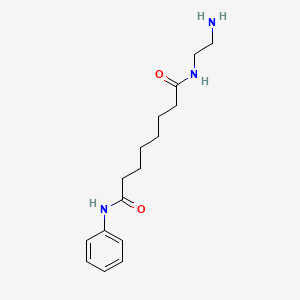

![N-[3-(4-acetyl-3-hydroxyphenyl)-4-methylphenyl]-2-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B12515904.png)

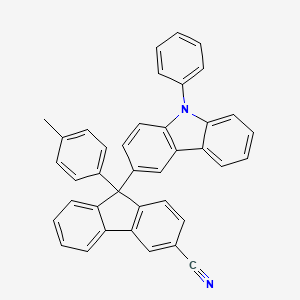

![(2R)-2-[(Benzyloxy)carbamoyl]hexyl methanesulfonate](/img/structure/B12515913.png)

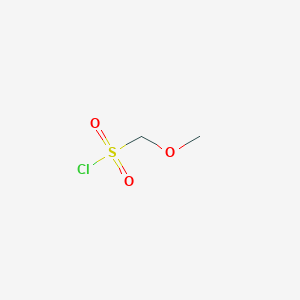

![4,4,6a,7,11b-Pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol](/img/structure/B12515920.png)

![2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15,16-diamine](/img/structure/B12515948.png)

![8-chloro-N'-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B12515962.png)